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molecular formula C18H23N3O2S B8655701 (Methylsulfonyl){2-[4-benzylpiperazinyl]phenyl}amine CAS No. 199105-18-5

(Methylsulfonyl){2-[4-benzylpiperazinyl]phenyl}amine

Cat. No. B8655701
M. Wt: 345.5 g/mol
InChI Key: AZQAWLNVPPPDRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05885999

Procedure details

A solution of the product of N-[2-(4-benzylpiperazin-1-yl)phenyl]methanesulfonamide (2.83 g, 8.2 mmol) in methanol (40 mL) was purged with nitrogen (0.25 hour). Ammonium formate (1.55 g, 24.6 mmol), formic acid (0.31 mL, 8.21 mmol) and palladium on activated charcoal (0.5 g) were added. The mixture was heated at reflux for 2 h., cooled, filtered, and the solvent was evaporated under reduced pressure. The residue was diluted with ethyl acetate and washed with aqueous potassium carbonate (saturated, 3×). The organic layer was dried (MgSO4) and the solvent was evaporated under reduced pressure to give the title compound as a pale yellow crystalline solid (1.196 g, 57%), δH (250 MHz, CDCl3) 7.52 (1H, dd, J 1.6, 8.0 Hz), 7.23-7.05 (4H, m), 3.06 (3H, s), 3.06-3.02 (4H, m), 2.85-2.78 (4H, m), and 1.80 (1H, br s).
Quantity
2.83 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step Two
Quantity
0.31 mL
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Two
Yield
57%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=2[NH:20][S:21]([CH3:24])(=[O:23])=[O:22])[CH2:10][CH2:9]1)C1C=CC=CC=1.C([O-])=O.[NH4+].C(O)=O>CO.[Pd]>[N:11]1([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=2[NH:20][S:21]([CH3:24])(=[O:23])=[O:22])[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1 |f:1.2|

Inputs

Step One
Name
Quantity
2.83 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)C1=C(C=CC=C1)NS(=O)(=O)C
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.55 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
0.31 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h.
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with ethyl acetate
WASH
Type
WASH
Details
washed with aqueous potassium carbonate (saturated, 3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1(CCNCC1)C1=C(C=CC=C1)NS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.196 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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